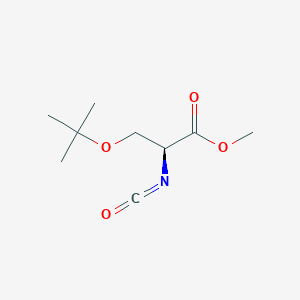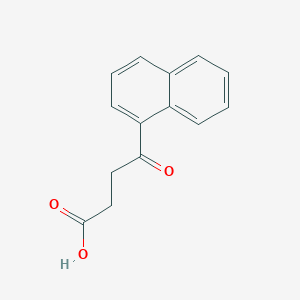
4-(1-Naphthyl)-4-oxobutanoic acid
Übersicht
Beschreibung
The compound “4-(1-Naphthyl)-4-oxobutanoic acid” is a complex organic molecule. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to a four-carbon chain ending in a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “4-(1-Naphthyl)-4-oxobutanoic acid” are not available, similar compounds often involve reactions such as Friedel-Crafts acylation, Grignard reactions, or condensation reactions .Molecular Structure Analysis
The molecular structure of “4-(1-Naphthyl)-4-oxobutanoic acid” would likely involve a naphthyl group attached to a four-carbon chain with a terminal carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of carboxylic acids, such as esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Naphthyl)-4-oxobutanoic acid” would depend on its exact molecular structure. Carboxylic acids typically exhibit acidic properties and can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(1-Naphthyl)-4-oxobutanoic acid and its derivatives have been utilized in the synthesis of various compounds that exhibit antimicrobial properties. For instance, the compound's condensation with thiosemicarbazide and further condensation with phenacylbromide led to the formation of 4,5-dihydro-3(2H) pyridazinones. These compounds, along with 4-(2-naphthyl) thiazol-5-yl-acetic acid derivatives, have shown moderate antimicrobial activity, suggesting potential applications in developing antimicrobial agents (Verma et al., 2003).
Optical Properties and Alzheimer's Disease Diagnosis
The compound's derivatives have also been explored for their optical properties and potential applications in diagnosing diseases like Alzheimer's. A specific derivative, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, was synthesized as a fluorescent probe for β-amyloids. This compound showed high binding affinities toward Aβ(1–40) aggregates in vitro, demonstrating its potential as a powerful fluorescent probe for Alzheimer's disease molecular diagnosis (Fa et al., 2015).
Synthesis of Tricyclic Tetrahydrobenzindole
The compound has been used in the synthesis of tricyclic tetrahydrobenzindole compounds through Pd(OAc)2-catalyzed decomposition. These tricyclic indole compounds have potential applications in pharmaceuticals and materials science (Rosenberg et al., 2009).
Haptens for Polycyclic Aromatic Hydrocarbons
The compound and its derivatives have been synthesized and characterized as haptens for polycyclic aromatic hydrocarbons (PAHs). These haptens have been shown to be effective in inducing specific antibodies for PAHs, indicating potential applications in environmental monitoring and pollution control (Li et al., 2011).
Cytotoxicity and Antimalarial Activity
A study isolated a new succinate ester derivative of the compound from the soil fungus Fusarium solani and evaluated its cytotoxicity against various cancer cell lines and its antimalarial activity. The compound showed significant cytotoxic activity against breast cancer cells and mild antimalarial activity, suggesting potential applications in cancer treatment and malaria control (Tadpetch et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-naphthalen-1-yl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXYDHOGAIPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298890 | |
| Record name | 4-(1-Naphthyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthyl)-4-oxobutanoic acid | |
CAS RN |
4653-13-8 | |
| Record name | 4653-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Naphthyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(naphthalen-1-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

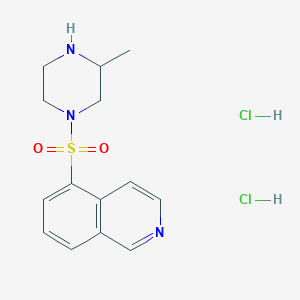
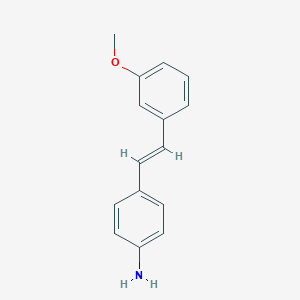
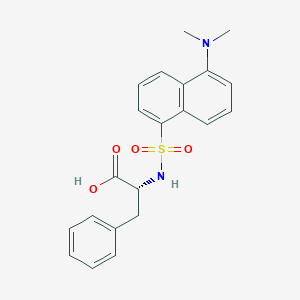
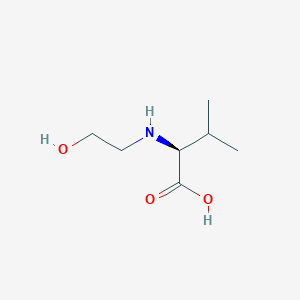
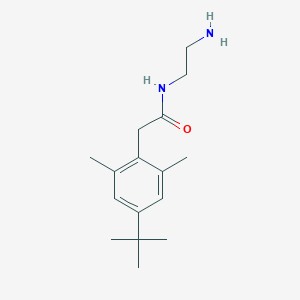
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
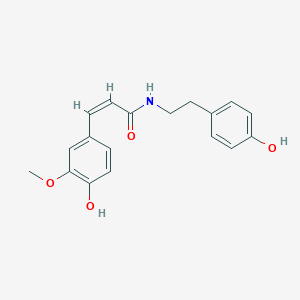
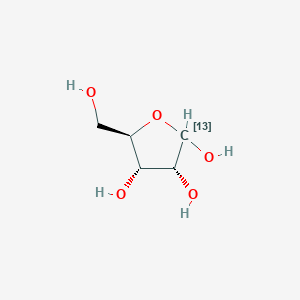

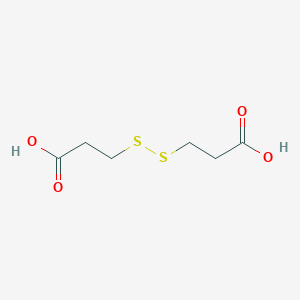
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)


